molecular formula C8H16N2 B2376109 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 878155-47-6

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine

Cat. No. B2376109
CAS RN: 878155-47-6
M. Wt: 140.23
InChI Key: CLPVUDZYVCDMBZ-UHFFFAOYSA-N
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Description

“2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine” is a chemical compound with the molecular formula C8H16N2 . It is a type of 2-azabicycloheptane .


Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes, including “this compound”, has been achieved through a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . This method provides high yields with excellent enantioselectivities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic heptane structure with an amine functional group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 140.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 29.3 Ų .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine and its derivatives are utilized as advanced building blocks in drug discovery. For example, research has demonstrated the use of 2-azabicyclo[3.2.0]heptanes, closely related compounds, in the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, highlighting their potential in creating novel pharmaceutical compounds (Druzhenko et al., 2018).

Novel Synthesis Approaches

Novel approaches to synthesizing compounds related to this compound have been reported. For instance, a synthesis starting from (2S,4R)-4-hydroxyproline to create 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) illustrates the chemical versatility and potential applications of these compounds (Grygorenko, Komarov, & Cativiela, 2009).

Reactions with Succinic Anhydride

Research has explored the reactions of this compound with succinic anhydride, leading to the formation of amido acids with a cage-like fragment. These compounds have potential applications in various chemical syntheses, including the creation of epoxy derivatives (Kas’yan et al., 2008).

Antibacterial and Antifungal Activities

Some derivatives of this compound have shown significant antibacterial and antifungal activities. This suggests a potential application in the development of new antimicrobial agents (Rajeswari & Santhi, 2019).

Conformationally Restricted Pipecolic Acid Analogues

Conformationally restricted nonchiral pipecolic acid analogues have been synthesized using 2-azabicyclo compounds. These syntheses demonstrate the chemical adaptability of these compounds and their potential in creating diverse molecular structures (Radchenko et al., 2009).

Synthesis of Cyclopentyl Carbocyclic Nucleoside Analogues

2-Azabicyclo compounds have been used as intermediates in the synthesis of various cyclopentyl carbocyclic nucleoside analogues, showcasing their role in the creation of complex organic molecules (Dominguez & Cullis, 1999).

Mechanism of Action

The mechanism of action for the synthesis of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine” involves a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . This reaction leads to the formation of 2-azabicyclo[2.2.1]heptanes .

properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPVUDZYVCDMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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